SB 243213
Description
Overview of Serotonin (B10506) 2C Receptor Functionality and Therapeutic Relevance
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is a key player in the intricate network of the central nervous system. wikipedia.org Encoded by the HTR2C gene on the X chromosome, this receptor is widely expressed in the brain, including in regions crucial for mood, cognition, and appetite regulation such as the prefrontal cortex, hippocampus, and hypothalamus. wikipedia.org
Activation of the 5-HT2C receptor by its endogenous ligand, serotonin, triggers a cascade of intracellular signaling events, primarily through the Gq/G11 protein pathway. nih.gov This leads to the activation of phospholipase C, which in turn results in the generation of inositol (B14025) phosphates and an increase in intracellular calcium levels. wikipedia.org This signaling pathway ultimately modulates the release of several key neurotransmitters, most notably dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org By inhibiting the release of these catecholamines in specific brain regions, the 5-HT2C receptor exerts a significant influence on a wide array of physiological and behavioral processes.
The functional importance of the 5-HT2C receptor makes it a highly relevant therapeutic target for a variety of neuropsychiatric disorders. Dysregulation of 5-HT2C receptor activity has been implicated in the pathophysiology of:
Anxiety and Depression: Alterations in the functional status of 5-HT2C receptors have been observed in individuals with anxiety and depressive disorders. nih.gov The anxiogenic effects of some selective serotonin reuptake inhibitors (SSRIs) at the beginning of treatment are thought to be partly mediated by the indirect activation of 5-HT2C receptors. nih.gov
Schizophrenia: The ability of 5-HT2C receptors to modulate dopamine transmission has made them a target for antipsychotic drug development. frontiersin.orgnih.gov
Obesity and Eating Disorders: The 5-HT2C receptor plays a crucial role in the regulation of appetite and food intake. nih.gov Agonists at this receptor have been investigated for their potential to promote satiety and reduce food consumption. wikipedia.org
Substance Use Disorders: The receptor's influence on the brain's reward pathways suggests its potential as a target for addiction therapies. patsnap.com
The complex regulatory mechanisms of the 5-HT2C receptor, including RNA editing and the formation of various isoforms, add another layer of complexity and offer further avenues for therapeutic intervention. frontiersin.orguky.edu
Historical Context of 5-HT2C Receptor Ligand Discovery
The journey to discover selective ligands for the 5-HT2C receptor has been a long and challenging one, marked by the difficulty of achieving selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes. wikipedia.org Early research in the late 1960s with non-selective serotonin receptor antagonists first hinted at the link between serotonin receptors and food intake. wikipedia.org
The development of the 5-HT2C receptor agonist fenfluramine (B1217885) in 1972 was a significant milestone. wikipedia.org Initially developed as an anorectic agent, its mechanism of action was later understood to involve an increase in serotonin levels, leading to a feeling of fullness. wikipedia.org However, fenfluramine and its derivatives were later withdrawn from the market due to safety concerns, highlighting the critical need for subtype-selective compounds. wikipedia.org
The 1990s saw a surge of interest in developing selective 5-HT2C receptor agonists for a range of conditions, including psychosis. wikipedia.org The development of knockout mice lacking the 5-HT2C receptor in the mid-1990s was a pivotal moment, providing a powerful tool to dissect the specific functions of this receptor. wikipedia.org
The quest for selectivity has been a major hurdle in the development of 5-HT2C receptor ligands. Activation of the 5-HT2A receptor is associated with hallucinogenic effects, while activation of the 5-HT2B receptor has been linked to cardiac valvulopathy. wikipedia.org This has driven the search for compounds with a high degree of specificity for the 5-HT2C receptor.
The discovery of molecules like ritanserin, a selective 5-HT2 receptor inverse agonist, provided further insights into the therapeutic potential of modulating this receptor family. nih.gov The evolution of research from non-selective compounds to highly selective agents like SB 243213 reflects the growing understanding of the distinct roles of the different serotonin receptor subtypes.
Rationale for Investigating Selective 5-HT2C Inverse Agonists
The investigation of selective 5-HT2C inverse agonists is driven by the unique pharmacological properties of these compounds and their potential to offer improved therapeutic profiles for a range of neuropsychiatric disorders. patsnap.com Unlike neutral antagonists that simply block the binding of an agonist, inverse agonists bind to a receptor and induce a pharmacological response that is opposite to that of an agonist. patsnap.com They achieve this by stabilizing the receptor in an inactive conformational state, thereby reducing its basal, or constitutive, activity that can occur even in the absence of an agonist. patsnap.comnih.gov
The rationale for focusing on selective 5-HT2C inverse agonists is multifaceted:
Enhanced Efficacy: In conditions where the 5-HT2C receptor exhibits pathologically elevated basal activity, an inverse agonist could be more effective than a neutral antagonist at normalizing receptor function. nih.gov
Improved Anxiolytic and Antidepressant Profiles: Blockade of 5-HT2C receptors has been shown to stimulate dopaminergic and adrenergic pathways, which is a mechanism shared by some established antidepressants. nih.gov Selective 5-HT2C inverse agonists have demonstrated anxiolytic and antidepressant-like effects in preclinical models. nih.govnih.gov
Potential for Treating Schizophrenia: By modulating dopamine transmission, selective 5-HT2C inverse agonists may offer a novel approach to treating the symptoms of schizophrenia. nih.govnih.gov
Favorable Side Effect Profile: Preclinical studies with this compound suggest that selective 5-HT2C inverse agonists may have an improved side effect profile compared to existing treatments like benzodiazepines. For instance, chronic administration of this compound did not lead to the development of tolerance or withdrawal anxiety in animal models. nih.gov
The development of biarylcarbamoylindolines, the chemical class to which this compound belongs, represented a significant step forward in identifying potent and selective 5-HT2C receptor inverse agonists. nih.govacs.org These compounds were found to have excellent affinity for the 5-HT2C receptor and high selectivity over the 5-HT2A and 5-HT2B receptors. nih.gov
Detailed Research Findings
This compound is a potent and selective 5-HT2C receptor inverse agonist. nih.gov It exhibits high affinity for the human 5-HT2C receptor and has been shown to be a powerful inhibitor of central 5-HT2C receptor-mediated functions in in vivo studies. nih.govresearchgate.net
| Parameter | Value | Reference |
| Binding Affinity (pKi) for human 5-HT2C receptor | 9.37 | nih.gov |
| Functional Activity | Inverse agonist | nih.gov |
| Functional Potency (pKb) at human 5-HT2C receptor | 9.8 | nih.gov |
| In Vivo Potency (ID50) for blocking m-CPP-induced hypolocomotion in rats | 1.1 mg/kg p.o. | nih.govresearchgate.net |
Preclinical studies have demonstrated the anxiolytic-like effects of this compound in various animal models. nih.gov Furthermore, research on its effects on sleep architecture has provided additional evidence for its potential therapeutic benefits in depression and anxiety. nih.gov
| Preclinical Model | Effect of this compound | Reference |
| Rat Social Interaction Test | Anxiolytic-like activity | nih.gov |
| Geller-Seifter Conflict Test | Anxiolytic-like activity | nih.gov |
| Rat Sleep Profile | Increased deep slow-wave sleep, reduced paradoxical sleep | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETBBVYSBABLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047323 | |
| Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200940-22-3 | |
| Record name | 2,3-Dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-1H-indole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200940-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB-243213 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200940223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-243213 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6MR8DB4PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Sb 243213
Serotonin (B10506) 2C Receptor Binding Profile
The interaction of SB 243213 with the 5-HT2C receptor and other related receptors is characterized by high affinity and specificity, which are critical determinants of its pharmacological effects.
Ligand Affinity and Potency at Human 5-HT2C Receptors
This compound demonstrates a high affinity for the human 5-HT2C receptor, with a pKi value of 9.37. nih.govresearchgate.net This high binding affinity translates to a potent functional activity, as evidenced by its pKb value of 9.8 as an inverse agonist at the human 5-HT2C receptor. nih.govresearchgate.net The pKi value is a measure of the binding affinity of a ligand to a receptor, where a higher pKi value indicates a stronger binding affinity. The pKb value, in the context of an inverse agonist, reflects the concentration of the compound required to produce half of the maximal reduction in the receptor's basal activity.
Receptor Selectivity Across Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2B)
A key feature of this compound is its remarkable selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors. This selectivity is crucial for minimizing off-target effects. This compound exhibits a pKi of 6.8 at the 5-HT2A receptor and 7.0 at the 5-HT2B receptor. sci-hub.se This translates to an approximately 370-fold and 234-fold lower affinity for the 5-HT2A and 5-HT2B receptors, respectively, compared to the 5-HT2C receptor.
Interactive Data Table: this compound Receptor Binding Affinity
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT2C |
| 5-HT2C | 9.37 nih.govresearchgate.net | 0.43 | - |
| 5-HT2A | 6.8 sci-hub.se | 158 | ~370-fold |
| 5-HT2B | 7.0 sci-hub.se | 100 | ~234-fold |
Off-Target Receptor Profiling (e.g., other neurotransmitter receptors, ion channels, enzymes)
Comprehensive screening has demonstrated that this compound possesses a high degree of selectivity, with over 100-fold greater affinity for the 5-HT2C receptor compared to a wide array of other neurotransmitter receptors, ion channels, and enzymes. nih.govresearchgate.net This clean off-target profile is a significant advantage, reducing the likelihood of unintended pharmacological actions. For instance, studies on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, have shown that this compound has a low potential for inhibition.
Functional Characterization as an Inverse Agonist
Beyond simply blocking the action of serotonin, this compound actively reduces the basal, or constitutive, activity of the 5-HT2C receptor. This property defines it as an inverse agonist.
Mechanisms of Inverse Agonism at 5-HT2C Receptors
G protein-coupled receptors (GPCRs), such as the 5-HT2C receptor, can exist in multiple conformational states. In the absence of an agonist, there is an equilibrium between an inactive (R) and an active (R*) conformation. Inverse agonists like this compound are thought to exert their effects by preferentially binding to and stabilizing the inactive conformation of the receptor. This shifts the conformational equilibrium away from the active state, thereby reducing the receptor's basal signaling. The binding of this compound to the inactive state of the 5-HT2C receptor prevents the conformational changes necessary for G protein coupling and subsequent downstream signaling.
Impact on Receptor-Mediated Signal Transduction (e.g., inositol (B14025) phosphate (B84403) accumulation)
This compound is a potent and selective inverse agonist at the human 5-hydroxytryptamine (5-HT)2C receptor. nih.govresearchgate.net The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 alpha subunits. nih.gov A key feature of many 5-HT2C receptors is their constitutive activity, meaning they can signal even in the absence of an agonist. This basal signaling leads to the continuous, low-level activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
As an inverse agonist, this compound binds to the 5-HT2C receptor and stabilizes it in an inactive conformation. This action not only blocks the effects of agonists but also reduces the receptor's basal, constitutive activity. Consequently, the primary impact of this compound on this signal transduction pathway is the suppression of inositol phosphate accumulation below baseline levels. In functional in vitro studies, this compound demonstrated its inverse agonist properties with a pKb value of 9.8 at the human 5-HT2C receptor. nih.govresearchgate.net
Downstream Signaling Pathways and Intracellular Mechanisms
The interaction of this compound with the 5-HT2C receptor initiates a series of changes in downstream intracellular signaling cascades.
Effects on G Protein-Coupled Receptor Signaling Cascades
The 5-HT2C receptor transduces its signal by activating the Gq/11 family of G proteins. nih.gov Upon activation, the Gαq subunit dissociates and stimulates its primary effector, phospholipase C. By acting as an inverse agonist, this compound effectively uncouples the 5-HT2C receptor from this Gq-mediated pathway. This prevents the G protein from being activated, thereby inhibiting the entire downstream signaling cascade that is normally initiated by either the endogenous ligand serotonin or the receptor's own constitutive activity.
Differential Regulation of Specific Intracellular Messengers (e.g., Phospholipase C, Phospholipase A2)
The most direct and well-documented downstream effect of this compound's action is the inhibition of Phospholipase C (PLC) activity. By suppressing the Gq pathway, this compound reduces the PLC-mediated generation of both inositol trisphosphate (IP3) and diacylglycerol (DAG). This reduction in second messenger levels is the core intracellular mechanism for its effects.
While complex cross-talk can exist between signaling pathways, the principal mechanism of 5-HT2C receptor signaling involves PLC. nih.gov The involvement of Phospholipase A2 (PLA2) is less characterized as a primary downstream effector for 5-HT2C receptors compared to the canonical PLC pathway. nih.gov Therefore, the main regulatory action of this compound is centered on the Gq/PLC/IP3/DAG axis.
Receptor Desensitization and Resensitization Processes
A significant finding in the study of this compound is its apparent lack of tolerance development upon chronic administration. nih.govresearchgate.net In preclinical studies, the long-term administration of this compound did not lead to a reduction in its anxiolytic-like effects, a phenomenon that often plagues other compounds like benzodiazepines. nih.govresearchgate.net
Tolerance is frequently associated with receptor desensitization, a process where receptors become less responsive to a ligand after prolonged exposure. This can involve the receptor being phosphorylated, uncoupled from its G protein, or internalized from the cell surface. The finding that this compound does not induce tolerance suggests that it does not cause significant desensitization or downregulation of 5-HT2C receptors. nih.govresearchgate.net This property may be linked to its specific nature as an inverse agonist, which stabilizes an inactive receptor state rather than promoting the continuous activation that often triggers desensitization mechanisms.
Ligand Dissociation Kinetics and Functional Consequences
The duration of a drug's effect is often related to its receptor binding kinetics, specifically its dissociation rate (k-off). While the precise kinetic rate constants for this compound are not detailed in the available literature, its functional properties provide strong indications of its kinetic profile.
This compound exhibits a high affinity for the human 5-HT2C receptor, with a reported pKi of 9.37. nih.govresearchgate.net Affinity is a function of both the association rate (k-on) and the dissociation rate (k-off). Furthermore, preclinical studies have demonstrated that this compound has a long duration of action, lasting over 8 hours. nih.govresearchgate.net A prolonged duration of action is functionally consistent with a slow dissociation rate from the receptor. upc.eduresearchgate.net This slow dissociation, or long receptor residency time, would lead to sustained occupancy of the 5-HT2C receptor, thereby providing a prolonged blockade of signaling and a lasting physiological effect.
Data Tables
Table 1: Receptor Binding and Functional Activity of this compound
| Parameter | Value | Receptor | Reference |
|---|---|---|---|
| Binding Affinity (pKi) | 9.37 | Human 5-HT2C | nih.govresearchgate.net |
| Functional Activity (pKb) | 9.8 | Human 5-HT2C | nih.govresearchgate.net |
Table 2: Summary of this compound's Effects on Intracellular Signaling
| Signaling Component | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| Gq Protein Activation | Decreased | Inverse agonism stabilizes inactive receptor state | nih.gov |
| Inositol Phosphate Production | Decreased | Inhibition of constitutive receptor activity | nih.gov |
| Phospholipase C (PLC) Activity | Decreased | Reduced stimulation by Gαq subunit | nih.gov |
| Receptor Tolerance/Desensitization | Not observed | Chronic administration does not reduce anxiolytic effect | nih.govresearchgate.net |
Neurobiological Modulations by Sb 243213 in Preclinical Systems
Influence on Dopaminergic Neurotransmission
The 5-HT2C receptor is known to play a critical role in modulating the activity of dopaminergic systems, including the mesolimbic and nigrostriatal pathways. semanticscholar.orgum.edu.mtwikipedia.orgnih.govnih.gov SB 243213, as a 5-HT2C receptor antagonist or inverse agonist, influences these pathways in various ways. sci-hub.senih.govbiocrick.comresearchgate.netresearchgate.net
Regulation of Basal Extracellular Dopamine (B1211576) Levels
Studies have investigated the effect of this compound on basal extracellular dopamine levels in different brain regions. While some 5-HT2C receptor antagonists, such as SB 242084, have been reported to increase basal dopamine levels in the prefrontal cortex, the direct effect of this compound on basal extracellular dopamine levels in specific regions like the nucleus accumbens or striatum appears to vary or may be less pronounced compared to its effects on stimulated release. semanticscholar.orgresearchgate.netnih.govjneurosci.org For instance, intra-PFC injections of this compound did not alter basal extracellular levels of dopamine in the nucleus accumbens in one study. nih.gov However, other 5-HT2C receptor antagonists, including this compound, have been shown to enhance dopamine release in the rat nucleus accumbens. biocrick.comresearchgate.net
Effects on Dopamine Neuron Firing Activity in Midbrain Regions
The activity of dopamine neurons in the midbrain regions, specifically the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), is modulated by 5-HT2C receptors. nih.govneurotransmitter.netnih.govbiorxiv.org Acute intravenous administration of this compound at various doses did not significantly alter the basal firing rate or pattern of spontaneously active SNc or VTA dopamine neurons in anesthetized rats. nih.gov However, acute intraperitoneal administration at a higher dose (3 mg/kg) significantly decreased the number of spontaneously active VTA dopamine neurons, while a higher dose (10 mg/kg) altered the firing pattern of dopamine neurons in both the SNc and VTA. nih.gov Repeated administration of this compound also produced a significant decrease in the number of spontaneously active VTA dopamine cells. nih.gov In contrast, 5-HT2C receptor mutant mice display increased basal firing rates and bursting activity of SNc dopaminergic neurons. nih.govutep.edu
Modulation of Dopamine Release in Mesolimbic and Nigrostriatal Pathways
This compound influences dopamine release in the mesolimbic (VTA to nucleus accumbens) and nigrostriatal (SNc to striatum) pathways. wikipedia.orgnih.gov Selective activation of 5-HT2C receptors can block the enhancement of striatal and accumbal dopamine release induced by substances like nicotine, and this effect can be prevented by selective 5-HT2C antagonists like this compound. um.edu.mtnih.gov This suggests that this compound, by blocking 5-HT2C receptors, can disinhibit dopamine release in these pathways. Indeed, some studies indicate that this compound can enhance dopamine release in the nucleus accumbens. biocrick.comresearchgate.net
Interactions with Pharmacologically-Induced Dopaminergic Dysregulation
This compound has been shown to interact with pharmacologically-induced dopaminergic dysregulation. For example, it can attenuate haloperidol-induced catalepsy in rodents, suggesting a modulatory effect on dopamine-related motor control pathways. sci-hub.senih.gov Furthermore, this compound can block oral bouts induced by 5-HT2C receptor agonists, particularly in the context of dopamine depletion, indicating its ability to counteract effects mediated through 5-HT2C receptor activation under conditions of altered dopaminergic function. nih.govoup.com It has also been shown to reduce the facilitatory effect of cocaine on accumbal dopamine efflux when injected into the medial prefrontal cortex. nih.gov
Impact on GABAergic Neurotransmission
The substantia nigra pars reticulata (SNr) is a key output nucleus of the basal ganglia, primarily composed of inhibitory GABAergic neurons that project to areas like the thalamus and superior colliculus. wikipedia.orgwikipedia.org
Stimulation of GABAergic Function in Substantia Nigra Pars Reticulata
Selective activation of 5-HT2C receptors stimulates GABAergic function in the rat substantia nigra pars reticulata. nih.govresearchgate.net This stimulation is evidenced by the excitation of SNr neurons and an increase in extracellular GABA levels in the SNr following administration of 5-HT2C receptor agonists. nih.govresearchgate.net Crucially, the excitatory and neurochemical effects of 5-HT2C receptor agonists on SNr GABAergic neurons and GABA release are completely prevented or significantly blocked by pretreatment or local application with the selective 5-HT2C receptor antagonist this compound. nih.govresearchgate.net This demonstrates that this compound, by blocking 5-HT2C receptors, can inhibit the stimulated release of GABA in the SNr.
Effects on Extracellular GABA Levels in Specific Brain Regions
Studies have explored the impact of this compound on extracellular levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Research indicates that selective activation of 5-HT2C receptors can stimulate GABAergic function in specific brain regions, such as the substantia nigra pars reticulata (SNr) nih.gov. In vivo microdialysis studies in awake, freely-moving rats have shown that administration of 5-HT2C receptor agonists, such as RO 60-0175 and m-chlorophenylpiperazine (mCPP), significantly increases extracellular GABA levels in the SNr nih.govresearchgate.net. While the direct effects of this compound alone on basal extracellular GABA levels in various brain regions are not explicitly detailed in the provided search results, its role as a 5-HT2C inverse agonist or antagonist is crucial in understanding its indirect influence on GABAergic tone. Given that 5-HT2C receptors are often colocalized with GABAergic neurons, particularly in areas like the substantia nigra, the activity of this compound at these receptors would inherently modulate the activity of these GABAergic neurons and, consequently, GABA release nih.govresearchgate.netresearchgate.net.
Antagonism of 5-HT2C Agonist-Induced GABAergic Responses
This compound has been shown to effectively counteract the effects of 5-HT2C receptor agonists on GABAergic activity. In the SNr, systemic administration of this compound completely prevented the stimulatory effect of systemic and local RO 60-0175 on GABA release nih.gov. Local application of this compound into the SNr also partially blocked RO 60-0175-induced GABA release, suggesting both systemic and potentially local mechanisms of action in modulating this response nih.gov. These findings highlight the capacity of this compound to antagonize the increase in extracellular GABA levels induced by 5-HT2C receptor activation in specific brain areas.
Data illustrating the effect of this compound on 5-HT2C agonist-induced GABA release in the SNr can be summarized as follows, based on the findings from Invernizzi et al. (2007) nih.gov:
| Treatment (Systemic) | Extracellular GABA Levels in SNr | Effect |
| Vehicle | Basal | - |
| RO 60-0175 | Increased | Stimulation |
| This compound + RO 60-0175 | Prevented Increase | Antagonism |
This table represents the qualitative outcomes described in the research, indicating that this compound blocks the increase in GABA release caused by the 5-HT2C agonist RO 60-0175 nih.gov.
Cross-Talk with Other Central Neurotransmitter Systems
The interaction between the serotonergic system, where this compound exerts its primary effects via the 5-HT2C receptor, and other neurotransmitter systems is a critical aspect of its neurobiological profile.
Serotonergic-Dopaminergic System Interplay
Extensive research suggests a significant interplay between the serotonin (B10506) and dopamine systems, particularly in brain regions involved in reward, motivation, and motor control nih.govresearchgate.netum.edu.mt. The serotonergic system, originating from the raphe nuclei, projects to key dopaminergic areas such as the ventral tegmental area (VTA) and nucleus accumbens (NAc), as well as the dorsal striatum and prefrontal cortex nih.gov. 5-HT2C receptors are strategically located to influence dopaminergic neurotransmission researchgate.net.
This compound, as a 5-HT2C inverse agonist or antagonist, modulates this interplay. Studies have shown that 5-HT2C receptor antagonists, including this compound, can decrease cocaine-induced elevations in NAc dopamine nih.gov. Furthermore, this compound has been reported to modulate dopaminergic transmission and may have implications for conditions involving dopaminergic dysregulation nih.govsci-hub.se. For instance, this compound attenuated haloperidol-induced catalepsy in rodents, suggesting an influence on dopamine-related motor control nih.govsci-hub.se.
The interaction between this compound and dopaminergic agonists has also been investigated. This compound reduced purposeless oral movements induced by specific doses of the dopaminergic agonists apomorphine (B128758) and quinpirole (B1680403) in rats researchgate.netmdpi.com. This effect appears to be mediated via 5-HT2C receptors and involves the subthalamic nucleus researchgate.netmdpi.com. Electrophysiological experiments showed that the combination of this compound and quinpirole produced an irregular discharge pattern and increased the firing rate of subthalamic nucleus neurons researchgate.net.
Data on the effect of this compound on dopaminergic agonist-induced oral movements can be presented as follows, based on findings regarding its interaction with quinpirole researchgate.netmdpi.com:
| Treatment | Purposeless Oral Movements in Rats |
| Vehicle | Basal |
| Quinpirole (0.5 mg/kg) | Increased |
| This compound (1 mg/kg) + Quinpirole (0.5 mg/kg) | Reduced compared to Quinpirole alone |
This table illustrates the reduction in quinpirole-induced oral movements when combined with this compound, indicating a modulatory effect of this compound on dopamine-mediated behaviors researchgate.netmdpi.com.
Potential Modulatory Effects on Other Neurotransmitter Homeostasis
While the primary focus of research on this compound has been its interaction with serotonergic and dopaminergic systems, its high selectivity profile suggests limited direct interaction with a wide range of other neurotransmitter receptors, enzymes, and ion channels tocris.comnih.govsci-hub.secaymanchem.com. However, indirect modulatory effects on the homeostasis of other neurotransmitters could occur as a consequence of its primary actions.
Furthermore, the involvement of 5-HT2C receptors in regulating stress responses and the hypothalamus-pituitary-adrenal (HPA) axis suggests potential indirect influences on the release and activity of stress-related neurotransmitters and hormones karger.comcij.gob.mx. While direct evidence of this compound's impact on the basal homeostasis of a broad spectrum of other neurotransmitters is not prominently featured in the provided search results, its role in modulating key systems like the serotonergic and dopaminergic pathways implies a potential for cascading effects within complex neural networks.
Preclinical Behavioral Pharmacology and Phenotypic Assessments in Animal Models
Anxiolytic-Like Behavioral Phenotypes
SB 243213 has demonstrated notable anxiolytic-like properties in established rodent models of anxiety. nih.govresearchgate.net In the social interaction test in rats, a paradigm where increased interaction time between unfamiliar animals is indicative of reduced anxiety, this compound has been shown to produce a significant anxiolytic-like effect. nih.govresearchgate.net This test assesses the natural aversion of rodents to interact with an unknown conspecific in a brightly lit, unfamiliar environment.
Furthermore, the compound's efficacy was confirmed in the Geller-Seifter conflict test. nih.govresearchgate.net This operant conditioning model involves training animals to press a lever for a reward, which is intermittently paired with a mild footshock. Anxiolytic compounds typically increase the rate of responding during the punished periods. This compound was found to be active in this test, further supporting its anxiolytic potential. nih.govresearchgate.net
| Anxiety Model | Observed Effect of this compound | Interpretation |
|---|---|---|
| Social Interaction Test | Increased social interaction time | Anxiolytic-like activity |
| Geller-Seifter Conflict Test | Increased responding during punished periods | Anxiolytic-like activity |
A critical aspect of the preclinical evaluation of this compound was the assessment of its effects following chronic administration. Research indicates that unlike some traditional anxiolytics, chronic administration of this compound did not lead to the development of tolerance to its anxiolytic-like effects. nih.govresearchgate.net This suggests that the compound may maintain its therapeutic efficacy over prolonged periods of use. Moreover, upon cessation of chronic treatment, there was no evidence of withdrawal-induced anxiety, a common issue with some anxiolytic drug classes. nih.govresearchgate.net
The anxiolytic profile of this compound has been compared to that of established anxiolytic agents, most notably the benzodiazepine, diazepam. nih.govresearchgate.net While both compounds exhibit anxiolytic-like activity in models such as the social interaction and Geller-Seifter conflict tests, key differences have been observed. nih.govresearchgate.net Notably, chronic administration of diazepam is associated with the development of tolerance and withdrawal anxiety, phenomena not observed with this compound. nih.govresearchgate.net This suggests that this compound may possess an improved anxiolytic profile compared to benzodiazepines. nih.govresearchgate.net
| Feature | This compound | Diazepam |
|---|---|---|
| Anxiolytic-like Activity (Acute) | Present | Present |
| Tolerance with Chronic Use | Not observed | Observed |
| Withdrawal Anxiety | Not observed | Observed |
Modulation of Motor Behaviors and Locomotion
Investigations into the effects of this compound on motor function have revealed a generally neutral profile on spontaneous locomotor activity. Studies have shown that this compound does not significantly affect amphetamine-, MK-801-, or phencyclidine-induced hyperactivity in rodents. nih.govresearchgate.net This indicates that the compound does not possess sedative or stimulant properties at doses that produce anxiolytic-like effects. However, it was found to block meta-chlorophenylpiperazine-induced hypolocomotion, a function mediated by central 5-HT2C receptors. nih.govresearchgate.net
This compound has been evaluated for its potential to mitigate motor impairments induced by other pharmacological agents. Research has shown that this compound does not induce catalepsy on its own. nih.govresearchgate.net Importantly, it was found to attenuate the catalepsy induced by the antipsychotic drug haloperidol. nih.govresearchgate.net This finding suggests a potential utility for this compound in modulating extrapyramidal side effects associated with certain medications.
| Motor Parameter | Effect of this compound | Details |
|---|---|---|
| Spontaneous Locomotion | No significant effect | Does not alter hyperactivity induced by various agents. |
| m-CPP-induced Hypolocomotion | Blocked | Demonstrates central 5-HT2C receptor antagonism. |
| Catalepsy Induction | None | Does not induce catalepsy when administered alone. |
| Haloperidol-induced Catalepsy | Attenuated | Reduces motor impairment caused by haloperidol. |
Regulation of Orofacial Dyskinesias and Stereotypic Movements
The selective 5-HT2C receptor antagonist, this compound, has been investigated for its role in modulating oral motor behaviors in animal models. Research indicates that the 5-HT2C receptor is involved in the control of orofacial activity in rodents. While 5-HT2C receptor agonists can induce purposeless oral movements, such as chewing, jaw tremors, and tongue darting, antagonists of this receptor have been shown to counteract these effects. transpharmation.com
In a study using Sprague-Dawley rats, this compound was effective in reducing the purposeless oral movements elicited by the dopaminergic agonists apomorphine (B128758) and quinpirole (B1680403). transpharmation.com This suggests an intersection between the serotonergic 5-HT2C system and dopaminergic pathways in the expression of certain orofacial behaviors. The oral movements induced by 5-HT2C agonists are sometimes suggested to represent compulsive drives rather than true dyskinesia. transpharmation.com The ability of this compound to reduce these drug-induced stereotypic oral responses highlights its potential to modulate the neural circuits governing such movements.
Relevance to Animal Models of Movement Disorders
The compound this compound has demonstrated effects in animal models relevant to movement disorders, particularly those involving extrapyramidal side effects associated with antipsychotic medications. One of the key findings is its ability to attenuate catalepsy induced by the typical antipsychotic drug, haloperidol. nih.gov Haloperidol-induced catalepsy in rats is a widely used model to screen for drugs with the potential to cause or alleviate Parkinsonian-like motor side effects. nih.gov
In studies with rodents, this compound was shown to attenuate haloperidol-induced catalepsy, a state of motor immobility. nih.gov This anticataleptic action is significant because it points to the involvement of the 5-HT2C receptor in mediating the motor side effects of dopamine (B1211576) D2 receptor antagonists. nih.gov The antagonism of 5-HT2C receptors is a property shared by several atypical antipsychotic drugs, which are known to have a lower liability for inducing extrapyramidal symptoms compared to typical neuroleptics.
Furthermore, the involvement of the 5-HT2C receptor in tardive dyskinesia (TD), a hyperkinetic movement disorder caused by long-term antipsychotic use, has been a subject of investigation. Animal models of TD often involve observing vacuous chewing movements (VCMs) in rodents after chronic neuroleptic administration. nih.govaugusta.edu Studies suggest that 5-HT2C receptor antagonists could be a rational treatment approach for TD, implicating a role for this receptor in the pathophysiology of the disorder. nih.gov The reduction of agonist-induced oral movements by this compound provides further preclinical evidence for its relevance in models of drug-induced movement disorders. transpharmation.com
Effects on Sleep-Wake Architecture
Research in rodent models has shown that this compound, as a selective 5-HT2C receptor antagonist, significantly modifies the architecture of sleep. These effects are primarily characterized by an increase in deep, slow-wave sleep and a reduction in paradoxical sleep.
Alterations in Slow-Wave Sleep Stages
Administration of this compound in rats has been found to significantly increase the quantity of deep slow-wave sleep (SWS), also referred to as SWS2. nih.gov In one study, the quantity of SWS2 was increased by 27%. nih.gov This enhancement of deep sleep is not due to an increase in the number of SWS2 episodes but rather a marked prolongation of the duration of each episode. nih.gov Specifically, while the frequency of SWS2 occurrences was reduced, the duration of these occurrences increased by 81%, indicating a role for 5-HT2C receptor antagonism in the maintenance of slow-wave sleep. nih.gov This finding is consistent with the general observation that 5-HT2 receptor antagonists promote SWS in both rats and humans. nih.gov
Impact on Paradoxical Sleep Quantity and Frequency
This compound has a pronounced inhibitory effect on paradoxical sleep (PS), which is the equivalent of rapid eye movement (REM) sleep in humans. Studies have demonstrated a significant reduction in the total quantity of paradoxical sleep following the administration of this compound. nih.gov The primary mechanism for this reduction appears to be a decrease in the frequency of PS episodes, with one study noting a 46% decrease in occurrence frequency. nih.gov This suggests that the antagonism of 5-HT2C receptors interferes with the initiation or triggering of paradoxical sleep periods.
Table 1: Effects of this compound on Sleep Parameters in Rats
| Sleep Parameter | Direction of Change | Magnitude of Change | Underlying Mechanism | Citation |
|---|---|---|---|---|
| Deep Slow-Wave Sleep (SWS2) Quantity | Increase | ▲ 27% | Increase in occurrence duration (▲ 81%) | nih.gov |
| Deep Slow-Wave Sleep (SWS2) Frequency | Decrease | ▼ 24.1% | - | nih.gov |
| Paradoxical Sleep (PS) Quantity | Decrease | ▼ 35% | Decrease in occurrence frequency (▼ 46%) | nih.gov |
Mechanistic Comparisons with Other Sleep-Modulating Compounds in Rodents
When compared to other sleep-modulating compounds, the mechanism of this compound reveals distinct differences. For instance, while both this compound and the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) increase the quantity of deep SWS and reduce paradoxical sleep, their methods of altering the sleep architecture differ. nih.gov
Paroxetine increases SWS by increasing the frequency of SWS2 bouts without affecting their duration, which suggests an enhancement of the processes that initiate SWS and an increase in the cycling between sleep stages. nih.gov In contrast, this compound promotes SWS by decreasing the number of episodes but significantly extending their duration, indicating a role in the maintenance of SWS and a reduction in sleep stage cycling. nih.gov
Regarding paradoxical sleep, both compounds decrease the number of episodes. However, paroxetine also shortens the duration of each PS bout, suggesting an inhibition of both initiation and maintenance mechanisms. This compound's effect is primarily on reducing the frequency of PS bouts. nih.gov The effects of this compound are consistent with those of the non-selective 5-HT2A/2C receptor antagonist ritanserin, supporting the hypothesis that the observed sleep-modifying effects are mediated specifically through the 5-HT2C receptor subtype. nih.gov
Cognitive and Affective Domain Research in Animal Models
Research into this compound has primarily highlighted its effects in the affective domain, with significant findings related to anxiety-like behaviors. In rodent models, this compound has demonstrated clear anxiolytic-like activity. nih.gov These effects were observed in established behavioral paradigms, including the social interaction test and the Geller-Seifter conflict test in rats. nih.gov An important aspect of these findings is that, unlike benzodiazepines such as diazepam, chronic administration of this compound did not lead to the development of tolerance to its anxiolytic effects or produce anxiety upon withdrawal. nih.gov This suggests a more favorable profile for potential therapeutic applications. The anxiolytic effects are thought to be mediated by the compound's inverse agonist activity at the 5-HT2C receptor, which can lead to an increase in the release of dopamine and norepinephrine (B1679862) in certain brain regions. nih.gov
Further supporting the role of the 5-HT2C receptor in affective regulation, studies on mice lacking this receptor (knockout mice) show an enhanced affective response to aversive stimuli, such as footshocks. This suggests that the 5-HT2C receptor normally plays a role in modulating responses to stressful or noxious events, and that blocking this receptor with an antagonist like this compound can temper these responses.
In the cognitive domain, there is a lack of specific published research directly investigating the effects of this compound on learning and memory in animal models such as the novel object recognition or spatial memory tasks. While the 5-HT2C receptor is known to be involved in regulating cognitive processes, direct evidence from dedicated studies with this compound in these specific paradigms was not prominently found in the reviewed literature. Therefore, while its impact on affective behaviors is documented, its specific profile regarding cognitive functions like memory consolidation and learning remains an area requiring further investigation.
Table of Compounds
| Compound Name | |
|---|---|
| This compound | |
| Haloperidol | |
| Apomorphine | |
| Quinpirole | |
| Paroxetine | |
| Ritanserin | |
| Diazepam | |
| Dopamine | |
| Serotonin |
Amelioration of Cognitive Deficits (e.g., Reversal Learning) in Disease Models
Research into the effects of this compound on cognitive deficits, particularly in tasks assessing cognitive flexibility such as reversal learning, is an area of active investigation. Cognitive flexibility, the ability to adapt behaviors to changing environmental demands, is often impaired in neuropsychiatric and neurological disorders. nih.gov Animal models designed to mimic these cognitive impairments are crucial for the preclinical assessment of new therapeutic agents. nih.gov
Tasks like the attentional set-shifting task (AST) and reversal learning paradigms are employed to measure cognitive flexibility in rodents. nih.gov For instance, deficits in reversal learning have been observed in mouse models of Fragile X syndrome and are considered a translationally relevant measure of cognitive dysfunction seen in conditions like schizophrenia, dementia, and depression. While specific studies directly examining the effects of this compound on reversal learning are not extensively detailed in the currently available literature, its mechanism of action as a 5-HT2C receptor inverse agonist suggests a potential to modulate cognitive functions.
Another relevant paradigm for assessing cognitive function is the novel object recognition (NOR) test, which evaluates learning and memory. nih.govnih.gov This test relies on the innate tendency of rodents to explore novel objects more than familiar ones. nih.gov Although not a direct measure of reversal learning, the NOR test provides valuable insights into a compound's general effects on memory, a cognitive domain often compromised in the same disorders that exhibit deficits in cognitive flexibility. nih.govnih.gov
Assessment of Antidepressant-Like Activity in Preclinical Paradigms
The potential antidepressant-like activity of this compound has been evaluated using standard preclinical screening models, primarily the forced swim test (FST) and the tail suspension test (TST). nih.govresearchgate.netconductscience.com These tests are based on the principle of measuring the duration of immobility when an animal is exposed to an inescapable, stressful situation. nih.govconductscience.com A reduction in immobility time is interpreted as an antidepressant-like effect. nih.govconductscience.comnih.gov
The FST involves placing a rodent in a cylinder of water from which it cannot escape and measuring the time it remains immobile versus actively trying to escape. researchgate.net Similarly, the TST involves suspending a mouse by its tail and quantifying the duration of immobility. nih.govconductscience.comyoutube.com Both tests have been widely used to screen for the efficacy of various antidepressant medications. nih.govconductscience.comnih.govnih.govresearchgate.net
Table 1: Preclinical Paradigms for Assessing Antidepressant-Like Activity
| Test Name | Principle | Measured Parameter | Interpretation of Antidepressant-Like Effect |
|---|---|---|---|
| Forced Swim Test (FST) | Behavioral despair in an inescapable stressful situation (water cylinder). researchgate.net | Duration of immobility. researchgate.net | Decreased immobility time. researchgate.net |
| Tail Suspension Test (TST) | Behavioral despair in an inescapable stressful situation (tail suspension). nih.govconductscience.com | Duration of immobility. nih.govconductscience.com | Decreased immobility time. nih.govconductscience.com |
Potentiation of Serotonin Reuptake Inhibitor Efficacy
A key area of interest in the development of novel antidepressant therapies is the potential to enhance the efficacy of existing treatments, such as selective serotonin reuptake inhibitors (SSRIs). Chronic treatment with SSRIs, like fluoxetine, has been shown to lead to a desensitization of 5-HT2C receptors. This finding suggests that a 5-HT2C receptor antagonist or inverse agonist, such as this compound, could potentially potentiate the therapeutic effects of SSRIs.
Studies investigating combination therapies in animal models are crucial for exploring such synergistic effects. For instance, co-administration of a 5-HT1A receptor antagonist with an SSRI has been shown to shorten the latency to the onset of the antidepressant effect in animal models. nmu.edu This provides a rationale for investigating similar strategies with 5-HT2C receptor modulators.
While direct experimental data from studies co-administering this compound with an SSRI and assessing behavioral outcomes in models like the FST or TST are not widely published, the underlying pharmacology provides a strong basis for such investigations. The combination would theoretically enhance serotonergic neurotransmission through two distinct mechanisms: the SSRI blocking serotonin reuptake and this compound blocking the inhibitory feedback mediated by 5-HT2C receptors.
Investigation of Pro-Psychotic Behavioral Profiles
The investigation of potential pro-psychotic effects is a critical component of the preclinical safety assessment of any centrally acting compound. Animal models of psychosis often involve inducing specific behavioral abnormalities, such as hyperactivity or deficits in sensorimotor gating, through pharmacological challenges with agents like phencyclidine (PCP) or ketamine. nih.govnih.govresearchgate.net
Research has indicated that this compound lacks pro-psychotic properties. nih.gov Specifically, studies have shown that this compound does not induce hyperactivity on its own and, importantly, does not exacerbate the hyperactivity induced by psychotomimetic agents like phencyclidine (PCP), MK-801, or amphetamine. nih.gov
Another important animal model for assessing psychosis-like behavior is prepulse inhibition (PPI) of the startle reflex. mdpi.comcore.ac.ukusf.edunih.gov PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. mdpi.com Deficits in PPI are observed in individuals with schizophrenia and can be induced in rodents by agents like PCP or ketamine. nih.govresearchgate.net While specific data on the effects of this compound in PPI paradigms are not detailed in the available literature, its lack of effect on PCP-induced hyperactivity suggests a favorable profile in terms of not inducing or worsening psychosis-like behaviors.
Table 2: Animal Models for Investigating Pro-Psychotic Behavioral Profiles
| Model | Inducing Agent | Behavioral Measure | Relevance to Psychosis |
|---|---|---|---|
| Pharmacologically-Induced Hyperactivity | Phencyclidine (PCP), Ketamine, Amphetamine nih.govnih.gov | Increased locomotor activity. | Models the positive symptoms of psychosis. |
| Prepulse Inhibition (PPI) Deficit | Phencyclidine (PCP), Ketamine nih.govresearchgate.net | Reduced inhibition of the startle reflex by a preceding weak stimulus. mdpi.comcore.ac.ukusf.edunih.gov | Models deficits in sensorimotor gating observed in schizophrenia. mdpi.com |
Advanced Methodological Approaches in Sb 243213 Research
In Vitro Receptor Characterization Techniques
In vitro studies have been fundamental in characterizing the interaction of SB 243213 with its primary target, the 5-HT2C receptor. These laboratory-based assays allow for a detailed examination of the compound's binding affinity, functional activity, and impact on intracellular signaling pathways.
Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. In the case of this compound, these assays have demonstrated its high affinity for the human 5-HT2C receptor. Studies have reported a pKi value of 9.37 for this compound at the human 5-HT2C receptor, indicating a very strong binding affinity in the nanomolar range. nih.govnih.gov This high affinity is also accompanied by significant selectivity, with the compound showing over 100-fold greater selectivity for the 5-HT2C receptor compared to a wide array of other neurotransmitter receptors, enzymes, and ion channels. nih.govnih.gov
| Parameter | Value | Receptor |
| pKi | 9.37 | Human 5-HT2C |
While in vitro functional studies have established this compound as an inverse agonist at the human 5-HT2C receptor with a pKb of 9.8, specific data from calcium mobilization or cAMP modulation assays for this compound are not extensively detailed in the currently available research. nih.govnih.gov Generally, 5-HT2C receptor activation is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. researchgate.net Assays measuring these downstream effects are critical for characterizing the functional activity of ligands like this compound. For instance, a cell-based assay for the 5-HT2C receptor that measures calcium flux has been described, utilizing a recombinant cell line to detect receptor activation. researchgate.net However, specific findings from the application of such assays to this compound are not presently available.
The interaction between a receptor and its associated G protein is a critical step in signal transduction. Research into this compound has revealed nuanced effects on 5-HT2C receptor-G protein coupling. One study demonstrated that in Chinese hamster ovary cells, this compound acts as an inverse agonist for the phospholipase A2 response and for guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding. nih.gov This indicates that it reduces the basal level of G protein activation. However, for the phospholipase C (PLC) signaling pathway, which is also coupled to the 5-HT2C receptor, this compound behaved as an antagonist. nih.gov This suggests that this compound can differentially modulate the various signaling pathways coupled to the 5-HT2C receptor. The antagonist behavior at the PLC pathway was further characterized by a time-dependent shift in the 5-HT concentration-response curve, likely due to the slow dissociation rate of this compound from the receptor. nih.gov
| Signaling Pathway | Functional Effect of this compound |
| Phospholipase A2 | Inverse Agonist |
| [35S]GTPγS Binding | Inverse Agonist |
| Phospholipase C (PLC) | Antagonist |
In Vivo Electrophysiological Studies
In vivo electrophysiology allows for the study of neuronal activity in a living organism, providing insights into how a compound affects brain circuits and behavior. These studies have been important in understanding the systemic effects of this compound.
In anesthetized rats, the acute administration of this compound was investigated for its effects on the sleep profile. These studies, which involve electroencephalogram (EEG) recordings, provide indirect evidence of the compound's impact on neuronal populations that regulate sleep-wake cycles. It was found that this compound significantly increased the amount of deep slow-wave sleep (SWS2) and reduced the quantity of paradoxical sleep (PS). biorxiv.orgmdpi.com
| Sleep Parameter | Effect of this compound (10 mg/kg, p.o.) in Rats |
| Deep Slow-Wave Sleep (SWS2) Quantity | ▲ 27% increase |
| Paradoxical Sleep (PS) Quantity | ▼ 35% decrease |
| SWS2 Occurrence Frequency | ▼ 24.1% decrease |
| SWS2 Occurrence Duration | ▲ 81% increase |
| PS Occurrence Frequency | ▼ 46% decrease |
Synaptic Transmission and Plasticity Measurements
Research into this compound has utilized electrophysiological and molecular techniques to measure its impact on synaptic communication and the mechanisms underlying neural plasticity. Studies have shown that the activation of 5-HT2C receptors can modulate GABAergic function, and this compound has been instrumental in confirming the specificity of this effect. For instance, in the substantia nigra pars reticulata (SNr), the excitatory and inhibitory effects on neuronal firing induced by the 5-HT2C agonist RO 60-0175 were completely prevented by pretreatment with this compound, demonstrating that these effects are mediated through the 5-HT2C receptor. nih.gov This highlights the receptor's role in modulating synaptic transmission in this key motor nucleus. nih.gov
Furthermore, investigations into synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory, have been informed by studies involving 5-HT2C receptor modulation. While direct studies detailing this compound's effect on LTP are specific, the broader context of 5-HT2C receptor function suggests a role in these processes. For example, chronic ethanol (B145695) exposure has been shown to depress LTP in the rat hippocampus, a phenomenon involving multiple neurotransmitter systems that are modulated by 5-HT2C receptors. nih.gov The use of selective antagonists like this compound is critical in dissecting the contribution of the 5-HT2C receptor to such complex synaptic phenomena.
In Vivo Neurochemical Monitoring Techniques
To understand the real-time effects of this compound on brain chemistry, researchers rely on advanced in vivo monitoring techniques that allow for the direct measurement of neurotransmitters in the brains of living, behaving animals.
In vivo microdialysis is a powerful technique used extensively in this compound research to quantify its effects on extracellular neurotransmitter levels in specific brain regions. This method involves implanting a small, semi-permeable probe into a brain area of interest to sample the cerebrospinal fluid for neurochemicals.
Studies using this technique have consistently demonstrated that blockade of 5-HT2C receptors by antagonists, including this compound, leads to an increase in dopamine (B1211576) (DA) release in key brain areas. For example, this compound has been reported to increase DA release in the nucleus accumbens (NAc) and striatum. wgtn.ac.nzsemanticscholar.org Conversely, this compound can prevent the effects of 5-HT2C agonists. The agonist Ro 60-0175, which normally increases GABA levels in the substantia nigra pars reticulata, has this effect prevented by this compound. nih.govsemanticscholar.org Similarly, intra-prefrontal cortex (PFC) administration of this compound was found to decrease cocaine-induced elevations in NAc dopamine. nih.gov These findings from microdialysis studies provide direct evidence for the inhibitory influence of tonic 5-HT2C receptor activity on dopaminergic and GABAergic systems.
| Brain Region | Neurotransmitter | Effect of this compound | Context | Reference |
|---|---|---|---|---|
| Nucleus Accumbens (NAc) | Dopamine (DA) | Increase | Modulation of basal release | wgtn.ac.nzsemanticscholar.org |
| Striatum | Dopamine (DA) | Increase | Modulation of basal release | wgtn.ac.nzjneurosci.org |
| Substantia Nigra pars reticulata (SNr) | GABA | Blocks agonist-induced increase | Prevention of Ro 60-0175 effect | nih.govsemanticscholar.org |
| Nucleus Accumbens (NAc) | Dopamine (DA) | Decrease | Attenuation of cocaine-induced elevation | nih.gov |
Investigating neurotransmitter turnover involves assessing the rate of synthesis, release, and metabolism of neurochemicals. This is often accomplished by measuring the levels of neurotransmitter metabolites, such as 5-hydroxyindoleacetic acid (5-HIAA) for serotonin (B10506) (5-HT) and homovanillic acid (HVA) for dopamine.
Research indicates that repeated administration of drugs that affect the serotonergic system can alter 5-HT turnover. wgtn.ac.nzum.edu.mt While specific metabolic flux analyses with this compound are not extensively detailed in the provided results, its action as a 5-HT2C antagonist implies an influence on the metabolic flux of both serotonin and dopamine. By blocking the 5-HT2C receptor, which exerts an inhibitory tone on dopamine neurons, this compound is expected to alter the turnover rate of dopamine in regions like the striatum and prefrontal cortex. semanticscholar.orgnih.gov Some research has explored the reduction of serotonin turnover as a mechanism of action for related compounds. nus.edu.sg
Advanced Behavioral Paradigms in Rodents
To determine the functional consequences of 5-HT2C receptor blockade with this compound, researchers use a variety of sophisticated behavioral tests in rodents that model aspects of human cognition and emotion.
Operant conditioning paradigms are used to study motivated and reward-related behaviors. In these tasks, animals learn to perform a specific action (e.g., pressing a lever) to receive a reward or avoid a punishment. Drug discrimination is a specialized form of this testing where an animal learns to recognize the internal state produced by a drug.
In drug discrimination studies, this compound has been shown to fully substitute for the discriminative stimulus effects of the atypical antidepressant mirtazapine, which also has 5-HT2C antagonist properties. cij.gob.mx This suggests that the 5-HT2C receptor blockade is a key component of mirtazapine's subjective effects. cij.gob.mx Furthermore, research on cocaine addiction has utilized operant self-administration paradigms, where animals work to receive infusions of the drug. wgtn.ac.nznih.gov The finding that this compound can modulate cocaine-induced dopamine release suggests its potential to alter the reinforcing properties of stimulants within these behavioral schedules. nih.gov Studies have also examined the role of 5-HT2C receptors in responding for conditioned reinforcers, a measure of incentive motivation. researchgate.net
A wide array of behavioral tests are used to assess the effects of this compound on more complex processes like cognition and emotional states.
In the realm of cognition, studies have investigated the impact of 5-HT2C antagonists on reversal learning, a task that measures cognitive flexibility. The antagonist SB 242084 was found to improve reversal learning deficits, an effect attributed to the facilitation of dopamine transmission. semanticscholar.org This points to a potential cognitive-enhancing role for 5-HT2C antagonists like this compound.
Regarding affective behaviors, this compound has been evaluated in models of anxiety. It has demonstrated anxiolytic-like effects in paradigms such as the Vogel conflict test and the social interaction test in rats. nih.govsemanticscholar.org It has also been shown to reduce oral movements in rats induced by dopaminergic agonists like apomorphine (B128758) and quinpirole (B1680403), a model relevant to certain motor side effects. mdpi.comnih.govresearchgate.net Additionally, the compound's effect on sleep architecture has been studied, showing that it can significantly increase deep slow-wave sleep and reduce paradoxical (REM) sleep, highlighting its influence on fundamental behavioral states. sci-hub.semdpi.comalameed.edu.iq
| Behavioral Domain | Test/Paradigm | Observed Effect of this compound | Reference |
|---|---|---|---|
| Affective (Anxiety) | Vogel Conflict Test | Anxiolytic-like effects | semanticscholar.org |
| Affective (Anxiety) | Social Interaction Test | Anxiolytic-like effects | nih.govsemanticscholar.org |
| Motor Control | Dopamine Agonist-Induced Oral Movements | Reduced oral movements | mdpi.comnih.govresearchgate.net |
| Motivation | Drug Discrimination (vs. Mirtazapine) | Full substitution | cij.gob.mx |
| Sleep | EEG/EMG Sleep Profile | Increased deep sleep, decreased REM sleep | sci-hub.semdpi.com |
Automated Locomotor and Sleep Monitoring Systems
The investigation of this compound's effects on the central nervous system has been significantly enhanced by the use of advanced automated monitoring systems. These technologies provide objective, continuous, and high-throughput data on locomotor activity and sleep architecture in preclinical models, minimizing human intervention and potential observer bias. nih.gov
In locomotor activity studies, automated systems are crucial for quantifying the behavioral outputs associated with 5-HT2C receptor modulation. Research has shown that this compound potently inhibits the hypolocomotion induced by the 5-HT2C receptor agonist meta-chlorophenylpiperazine (m-CPP) in rats. nih.govresearchgate.net This is typically measured using automated activity chambers, which are often equipped with a grid of infrared beams. When an animal moves, it breaks these beams, and the system records the number and sequence of breaks to calculate various parameters.
Commonly Monitored Locomotor Parameters:
Horizontal Activity: Total distance traveled, indicating general activity levels.
Vertical Activity (Rearing): The number of times the animal rears up on its hind legs, a measure of exploratory behavior.
Stereotypy: Repetitive, non-functional movements that can be tracked by the system.
Circadian Rhythm: Continuous monitoring over 24-hour cycles allows for the assessment of drug effects on natural activity patterns. nih.govdatasci.com
Modern home-cage monitoring systems, such as those using capacitance sensing technology, allow for the continuous and non-invasive tracking of animal activity within their familiar environment, further enhancing the accuracy of locomotor data by reducing the stress associated with novel testing arenas. nih.govnih.gov
For sleep research, automated systems involving electroencephalography (EEG) and electromyography (EMG) are the gold standard. In studies investigating this compound, these systems have been used to provide a detailed analysis of the sleep-wake cycle in rats. nih.govsci-hub.se The compound has been shown to significantly alter sleep architecture. Specifically, administration of this compound leads to a notable increase in the quantity of deep slow-wave sleep (SWS2) and a reduction in paradoxical sleep (PS), also known as REM sleep. nih.govsci-hub.se
Table 1: Effect of this compound on Rat Sleep Architecture An interactive data table based on findings from referenced studies.
| Sleep Parameter | Effect of this compound | Quantitative Change | Mechanism of Change |
|---|---|---|---|
| Deep Slow-Wave Sleep (SWS2) | Increased | ~27% increase in total quantity | Increase in occurrence duration (~81%) |
| Paradoxical Sleep (PS) | Decreased | ~35% reduction in total quantity | Decrease in occurrence frequency (~46%) |
| SWS2 Occurrence Frequency | Decreased | ~24% reduction | N/A |
Structural Biology and Medicinal Chemistry Contributions
The development and optimization of this compound as a potent and selective 5-HT2C receptor inverse agonist are rooted in foundational structural biology and medicinal chemistry efforts. These disciplines have provided critical insights into how the compound interacts with its target receptor and have guided the design of improved molecules.
Structure-Activity Relationship (SAR) Studies for Compound Optimization
Structure-activity relationship (SAR) studies have been instrumental in refining the chemical scaffold of this compound to achieve high potency and, crucially, selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. acs.org The core structure of this compound is a 1-(pyridylcarbamoyl)indoline. nih.gov Medicinal chemists synthesized and tested a series of analogues by systematically modifying different parts of this scaffold.
The SAR studies for the 1-(pyridylcarbamoyl)indoline series, which includes this compound, established clear relationships between structural modifications and their impact on receptor affinity and selectivity.
Table 2: General SAR Findings for 1-(Pyridylcarbamoyl)indoline Analogues An interactive data table summarizing key structure-activity relationships.
| Structural Region | Modification | Impact on 5-HT2C Affinity/Selectivity |
|---|---|---|
| Indoline Ring | Substitution at 5- and 6-positions | Critical for potency and selectivity. The 5-methyl and 6-trifluoromethyl groups in this compound are key. |
| Pyridyl Moiety | Substitution pattern | Influences binding affinity; specific patterns enhance selectivity against the 5-HT2A receptor. |
| Carbamoyl Linker | Isosteric replacements | Used to probe the binding pocket and optimize physicochemical properties. |
| Pyridyloxy Bridge | Modifications to the ether linkage | Affects conformational flexibility and interaction with the receptor. |
Computational Modeling and Molecular Docking Approaches
Computational chemistry has played a vital role in understanding the interaction between this compound and the 5-HT2C receptor at a molecular level. researchgate.net Given that obtaining a crystal structure of every ligand-receptor complex is challenging, researchers rely on computational methods like homology modeling and molecular docking to predict binding modes. researchgate.netnih.gov
Homology models of the 5-HT2C receptor are constructed using the known crystal structures of related G-protein coupled receptors (GPCRs), such as bovine rhodopsin or, more recently, crystal structures of the 5-HT2C receptor itself bound to other ligands. researchgate.netnih.gov These models provide a three-dimensional representation of the receptor's binding pocket.
Molecular docking simulations are then used to place the this compound molecule into this modeled binding site in various possible orientations and conformations. These simulations calculate the binding energy for each pose, allowing researchers to identify the most probable binding mode. eco-vector.commdpi.com These studies have proposed that ligands like this compound interact with key amino acid residues within the transmembrane helices of the 5-HT2C receptor. acs.org For instance, interactions with serine residues in the receptor have been suggested as important for the binding of related urea-based antagonists. acs.org
Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), have been applied to series of compounds including the precursors to this compound. acs.org These models correlate the 3D steric and electrostatic properties of the molecules with their biological activity, providing predictive models that can guide the synthesis of new, more potent, and selective compounds. acs.org These computational approaches are essential for rational drug design and have been successfully used to explain the observed SAR and to optimize lead compounds into clinical candidates. researchgate.net
Implications for Translational Neuroscience and Future Research Directions
Conceptual Therapeutic Potential in Specific Neurological and Psychiatric Disorders
As a selective 5-HT2C receptor inverse agonist, SB 243213 modulates neural circuits that are dysregulated in several neuropsychiatric conditions. nih.gov The antagonism of 5-HT2C receptors is thought to disinhibit downstream dopamine (B1211576) and norepinephrine (B1679862) release in key brain regions like the prefrontal cortex, providing a mechanistic basis for its therapeutic potential. wikipedia.orgselfhacked.com
Anxiety and Depression: Preclinical studies have demonstrated the anxiolytic-like properties of this compound. nih.gov In rodent models such as the social interaction and Geller-Seifter conflict tests, this compound exhibited significant anxiolytic effects. nih.gov Unlike benzodiazepines, chronic administration did not lead to tolerance or withdrawal anxiety, suggesting a more favorable profile for treating anxiety disorders. nih.gov Furthermore, research into the effects of this compound on sleep architecture revealed it increases deep slow-wave sleep and reduces paradoxical sleep, a profile that mirrors some effects of antidepressants like paroxetine (B1678475), suggesting its potential utility in treating depression. nih.gov
Schizophrenia: The therapeutic approach for schizophrenia has historically centered on dopamine D2 receptor antagonism. elsevierpure.com However, there is a significant need for treatments that address negative symptoms and cognitive impairment. elsevierpure.com By blocking 5-HT2C receptors, which normally inhibit dopamine release, this compound can increase dopaminergic transmission. nih.govsemanticscholar.org This mechanism is hypothesized to be beneficial for schizophrenia. Studies have shown that this compound can attenuate haloperidol-induced catalepsy in rodents, indicating a modulation of extrapyramidal motor systems. nih.gov Additionally, some research suggests that 5-HT2C receptor antagonism may improve cognitive deficits, such as reversal learning, associated with schizophrenia. semanticscholar.org
Substance Abuse Disorders: The 5-HT2C receptor is implicated in the modulation of reward pathways, making it a target for addiction therapies. nih.gov While agonists of the 5-HT2C receptor are being investigated to reduce drug reward, inverse agonists like this compound could also have a role. nih.govpatsnap.com By modulating dopamine and serotonin (B10506) interactions in the brain's reward circuitry, such compounds could potentially influence craving and relapse, although this remains a less explored area. selfhacked.com
| Disorder Area | Key Research Finding | Model/Test | Reference |
|---|---|---|---|
| Anxiety | Exhibited anxiolytic-like activity without causing tolerance or withdrawal symptoms. | Social Interaction Test, Geller-Seifter Conflict Test (Rats) | nih.gov |
| Depression | Increased deep slow-wave sleep (SWS2) and reduced paradoxical sleep (PS), similar to the SSRI paroxetine. | Rat Sleep Profile (EEG) | nih.gov |
| Schizophrenia | Attenuated haloperidol-induced catalepsy, suggesting modulation of dopaminergic transmission relevant to motor side effects. | Haloperidol-Induced Catalepsy (Rodents) | nih.gov |
| Cognitive Deficits | Improved reversal learning deficits in an animal model of schizophrenia. | Reversal Learning Task (Rats) | semanticscholar.org |
Elucidating Biased Agonism and Receptor Signaling Bias in 5-HT2C Receptors
The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is known for its complex signaling capabilities. It canonically couples to Gαq/11 proteins to activate the phospholipase C (PLC) pathway. nih.gov However, evidence suggests it can also engage other signaling cascades, such as those involving phospholipase D (PLD) or β-arrestin. nih.govresearchgate.net This functional diversity is further complicated by RNA editing, which creates multiple receptor isoforms with different signaling efficiencies. nih.govfrontiersin.org
The concept of "biased agonism" or "functional selectivity" posits that a ligand can stabilize a receptor conformation that preferentially activates one signaling pathway over another. nih.gov While this compound is classified as an inverse agonist, its high selectivity makes it an invaluable tool for isolating the consequences of blocking the constitutive activity of the 5-HT2C receptor. By comparing the cellular and behavioral effects of this compound with those of various agonists and other antagonists, researchers can deconstruct the specific contributions of different 5-HT2C-mediated signaling pathways. For instance, studying how this compound counteracts the effects of a Gq-biased agonist versus a β-arrestin-biased agonist can help map which pathways are linked to specific therapeutic effects or side effects. nih.govwustl.edu This knowledge is crucial for designing new drugs that selectively engage only the desired signaling cascades.
Integration of Omics Data for Systems-Level Understanding
Translational neuroscience is increasingly adopting a systems biology approach, integrating various "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) to build a holistic understanding of drug action. nih.govrsc.org While specific multi-omics studies on this compound are not yet prevalent, this approach holds immense future potential.
By applying omics technologies, researchers could:
Identify Novel Biomarkers: Analyze changes in gene expression (transcriptomics) or protein levels (proteomics) in specific brain regions following this compound administration to identify biomarkers that predict therapeutic response. nih.govyoutube.com
Uncover Off-Target Effects: A comprehensive proteomic or metabolomic screen could reveal unforeseen molecular interactions of the compound, providing a more complete picture of its biological activity.
Elucidate Signaling Networks: By integrating phosphoproteomics (to study protein activation) with transcriptomics, researchers could map the entire signaling network downstream of 5-HT2C receptor blockade by this compound. nih.gov This would move beyond the known pathways and could reveal novel connections and regulatory hubs. rsc.org
This systems-level view would bridge the gap from a single molecular target to a comprehensive understanding of the compound's impact on complex neural circuits and behavior.
| Omics Field | Potential Application | Anticipated Outcome |
|---|---|---|
| Transcriptomics | Analyze mRNA changes in the prefrontal cortex and nucleus accumbens post-SB 243213 administration. | Identify gene networks related to dopamine modulation and synaptic plasticity; discover potential biomarkers of efficacy. |
| Proteomics | Quantify protein expression changes in relevant brain regions. | Map the protein-level consequences of 5-HT2C blockade and identify novel drug targets within the downstream pathway. |
| Metabolomics | Profile changes in small-molecule metabolites in the brain and plasma. | Understand the metabolic consequences of modulating serotonergic pathways and identify systemic biomarkers. |
| Phosphoproteomics | Measure changes in protein phosphorylation states. | Directly map the activation and inhibition of intracellular signaling cascades following receptor blockade. |
Unexplored Neurobiological and Behavioral Areas for this compound Investigation
Despite extensive research, several areas remain where this compound could provide valuable insights:
Neurodegenerative Diseases: The role of the serotonergic system in neurodegenerative diseases like Parkinson's and Alzheimer's is an emerging field of interest. mdpi.com Given the 5-HT2C receptor's modulation of dopamine, investigating the potential of this compound to alleviate motor or cognitive symptoms in models of these diseases is a logical next step.
Impulse Control and Compulsive Disorders: Beyond substance addiction, 5-HT2C receptor agonists have been proposed for treating impulse control disorders. nih.gov The effect of inverse agonists like this compound in this domain is largely unknown and warrants investigation, particularly in models of obsessive-compulsive disorder or pathological gambling.
Pain Perception: Early research suggests that 5-HT2C receptor activation may potentiate inflammatory pain. selfhacked.com Therefore, exploring whether this compound has analgesic properties, particularly in chronic pain states where the serotonergic system is often dysregulated, could open new therapeutic possibilities.
Circadian Rhythms and Sleep Disorders: While initial studies have examined the acute effects of this compound on the sleep-wake cycle, its impact on circadian rhythm regulation and its potential use in specific sleep disorders beyond a general effect on sleep architecture remain to be explored. selfhacked.comnih.gov
Further investigation in these areas will continue to refine our understanding of the 5-HT2C receptor's function and could expand the therapeutic horizons for modulators like this compound.
Q & A
Q. What statistical approaches are suitable for longitudinal studies involving this compound?
- Methodological Answer : Apply mixed-effects models to handle repeated measurements and inter-subject variability. Use survival analysis (e.g., Kaplan-Meier curves) for time-to-event endpoints. Correct for multiple comparisons (e.g., Bonferroni) to minimize Type I errors .
Key Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
